4-Amino-N-isobutyryl-benzenesulfonamide
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Overview
Description
N-((4-Aminophenyl)sulfonyl)isobutyramide is an organic compound that features a sulfonamide group attached to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Aminophenyl)sulfonyl)isobutyramide typically involves the reaction of 4-aminobenzenesulfonyl chloride with isobutyramide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of N-((4-Aminophenyl)sulfonyl)isobutyramide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4-Aminophenyl)sulfonyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((4-Aminophenyl)sulfonyl)isobutyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-((4-Aminophenyl)sulfonyl)isobutyramide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus acting as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl sulfone: Shares the sulfonamide group but lacks the isobutyramide moiety.
Sulfacetamide: Another sulfonamide with a different amide group.
Butyramide: Contains the amide group but lacks the sulfonamide functionality.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various fields .
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-2-methylpropanamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7(2)10(13)12-16(14,15)9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
QXFGFBHGALLBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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